4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide
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Overview
Description
4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide is a heterocyclic compound that contains an azetidine ring, a nitro group, and a sulfonamide group
Preparation Methods
The synthesis of 4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The nitrobenzenesulfonamide moiety can be introduced through a nitration reaction followed by sulfonation. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The azetidine ring may also play a role in binding to specific targets, influencing the compound’s activity.
Comparison with Similar Compounds
4-(Azetidin-3-ylamino)-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity in cancer cells.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity. The uniqueness of this compound lies in its combination of the azetidine ring, nitro group, and sulfonamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N4O4S |
---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
4-(azetidin-3-ylamino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H12N4O4S/c10-18(16,17)7-1-2-8(9(3-7)13(14)15)12-6-4-11-5-6/h1-3,6,11-12H,4-5H2,(H2,10,16,17) |
InChI Key |
NFOGWJQOTTWPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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